

Application Note: 3-Bromo-5-Chloro-2-Hydroxybenzaldehyde Oxime in Advanced Materials

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Compound of Interest

Compound Name:	<i>Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime</i>
CAS No.:	98556-06-0
Cat. No.:	B3318042

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Executive Summary

3-bromo-5-chloro-2-hydroxybenzaldehyde oxime is a halogenated derivative of salicylaldoxime. Its utility in materials science stems from three structural features:

- **Dual Chelating Sites:** The phenolic hydroxyl and oxime nitrogen allow for stable bidentate coordination with transition metals (Zn^{2+} , Cu^{2+} , Ni^{2+}).
- **Halogen Bonding:** The bromine and chlorine substituents at the 3- and 5-positions induce specific steric and electronic effects, facilitating unique supramolecular assemblies via halogen...halogen and halogen...hydrogen interactions.
- **Tunable Acidity:** The electron-withdrawing halogens increase the acidity of the phenolic proton, enhancing metal binding efficiency compared to non-substituted analogs.

Synthesis & Characterization Protocols

Protocol A: Synthesis of 3-Bromo-5-Chloro-2-Hydroxybenzaldehyde Oxime

Objective: To isolate high-purity oxime ligand from the aldehyde precursor.

Reagents:

- 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 19652-32-5)
- Hydroxylamine hydrochloride ()
- Sodium acetate ()
- Ethanol (Absolute)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 5.0 mmol (1.18 g) of 3-bromo-5-chloro-2-hydroxybenzaldehyde in 20 mL of warm ethanol (50°C).
- **Reagent Prep:** In a separate beaker, dissolve 7.5 mmol (0.52 g) of hydroxylamine hydrochloride and 7.5 mmol (0.62 g) of sodium acetate in 10 mL of deionized water.
- **Condensation:** Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with constant magnetic stirring.
- **Reflux:** Heat the mixture to reflux (80°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 3:1).
- **Precipitation:** Allow the solution to cool to room temperature. If precipitation does not occur spontaneously, pour the mixture into 100 mL of ice-cold water.
- **Purification:** Filter the white/pale-yellow precipitate. Wash with cold water (

mL) to remove excess salts. Recrystallize from ethanol/water (1:1) to obtain needle-like crystals.

- **Drying:** Dry in a vacuum desiccator over
for 24 hours.

Yield: ~85–90% Characterization Check:

- **Melting Point:** Expect range 160–165°C (dependent on polymorph).
- **IR Spectrum:** Look for disappearance of aldehyde
(~1660 cm⁻¹) and appearance of oxime
(~1620 cm⁻¹) and broad
bands.

Protocol B: Synthesis of Zinc(II) Supramolecular Complexes

Objective: To create bioactive/luminescent materials using the oxime ligand.

Reagents:

- Ligand (from Protocol A)
- (Zinc Acetate Dihydrate)
- Co-ligand (Optional for tuning): 1,10-Phenanthroline or 2,2'-Bipyridine.[\[1\]](#)[\[2\]](#)

Methodology:

- Dissolve 1.0 mmol of the oxime ligand in 15 mL methanol.
- Add 1.0 mmol of KOH (methanolic) to deprotonate the phenolic oxygen.
- Add 0.5 mmol of

dissolved in 5 mL methanol (2:1 Ligand:Metal ratio).

- Optional: Add 0.5 mmol of co-ligand (e.g., phenanthroline) for ternary complexes.
- Stir at 60°C for 1 hour.
- Slow evaporation at room temperature yields X-ray quality crystals suitable for structural analysis.

Materials Science Applications

A. Supramolecular Architectures & Crystal Engineering

The 3-bromo-5-chloro substitution pattern is critical for "Crystal Engineering." Unlike unsubstituted oximes, this derivative forms robust 2D and 3D networks driven by halogen bonding.

- Mechanism: The Br atom acts as a Lewis acid (sigma-hole donor) interacting with oxygen/nitrogen Lewis bases on adjacent molecules.
- Application: These networks are utilized in designing solid-state sensors where the lattice rigidity amplifies fluorescence or magnetism.

B. Bio-Inorganic Materials (Antimicrobial Coatings)

Complexes derived from this oxime (specifically Zn(II) and Cu(II) variants) exhibit potent antimicrobial activity, making them candidates for active surface coatings in medical devices.

- Data: Studies on analogous halogenated salicylaldoxime complexes show significant MIC reduction against *S. aureus* and *E. coli*.
- Mechanism: The lipophilic halogen groups facilitate membrane penetration, while the chelated metal ion disrupts cellular respiration.

C. Ion-Selective Extraction

The oxime moiety is a classic "metal trap." The specific acidity provided by the 3-Br-5-Cl groups makes this ligand highly selective for Copper(II) extraction from acidic feed solutions, a key process in hydrometallurgy.

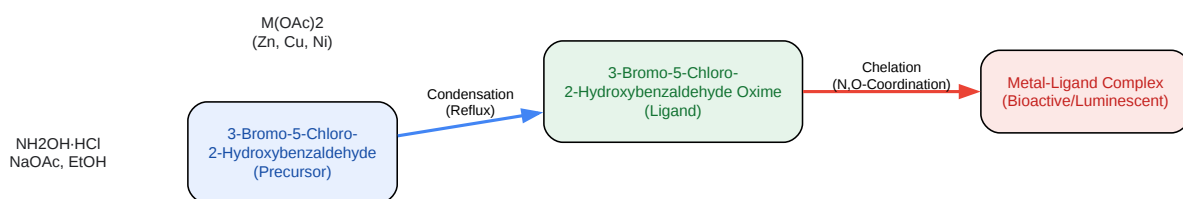
Data Visualization

Table 1: Comparative Properties of Salicylaldoxime Derivatives

Property	Unsubstituted Salicylaldoxime	3-Bromo-5-Chloro-Derivative	Material Impact
pKa (Phenolic)	~8.7	~7.2	Stronger metal binding at lower pH.
Lipophilicity (logP)	2.1	3.5	Enhanced membrane permeability (Bio-materials).
Crystal Packing	H-Bonding only	H-Bonding + Halogen Bonding	Higher thermal stability; rigid lattice.
Cu(II) Selectivity	Moderate	High	Superior for solvent extraction.

Diagram 1: Synthesis and Coordination Logic

This diagram illustrates the conversion of the aldehyde to the oxime and its subsequent coordination to a metal center (M), highlighting the chelation mode.

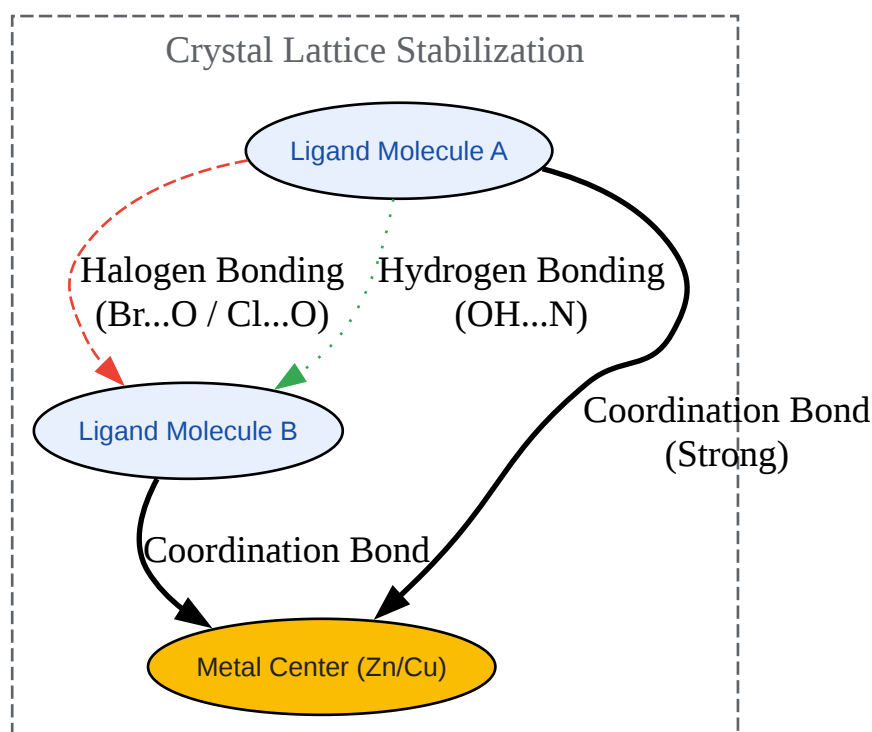


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Caption: Synthetic pathway transforming the aldehyde precursor into the active oxime ligand, followed by metallation.

Diagram 2: Supramolecular Interactions

This diagram details the specific intermolecular forces that stabilize the material in the solid state.



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Caption: Intermolecular forces (Halogen and Hydrogen bonding) stabilizing the crystal lattice.

References

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